molecular formula C12H11ClN2O4 B14640756 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 54080-64-7

3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No.: B14640756
CAS No.: 54080-64-7
M. Wt: 282.68 g/mol
InChI Key: ALLMGWVXXGRZSF-UHFFFAOYSA-N
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Description

3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are bicyclic planar molecules that have been extensively used in medicinal, pharmaceutical, and industrial areas due to their broad substrate scope and functionalization potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency. These methods are designed to be scalable and environmentally friendly, utilizing green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3, toluene, 110°C, 24 hours.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the functional groups attached .

Mechanism of Action

The mechanism of action of 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its acetyloxyimino and chloro substituents contribute to its enhanced antimicrobial and anticancer properties .

Properties

CAS No.

54080-64-7

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

[1-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propan-2-ylideneamino] acetate

InChI

InChI=1S/C12H11ClN2O4/c1-7(14-19-8(2)16)6-15-10-5-9(13)3-4-11(10)18-12(15)17/h3-5H,6H2,1-2H3

InChI Key

ALLMGWVXXGRZSF-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C)CN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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